[(5-Nitro-2-furoyl)amino]acetic acid is an organic compound with the molecular formula and a molecular weight of approximately 214.13 g/mol. This compound features a furoyl group derived from furan, a five-membered aromatic ring containing oxygen, along with a nitro group at the 5-position and an aminoacetic acid functional group. The combination of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
The compound is classified under organic chemistry, specifically as a derivative of furoic acid. It is primarily sourced through synthetic routes involving reactions between 5-nitro-2-furoic acid and glycine, often utilizing coupling agents like dicyclohexylcarbodiimide to facilitate the formation of amide bonds.
The synthesis of [(5-Nitro-2-furoyl)amino]acetic acid typically involves several key steps:
The reaction conditions typically require control over temperature and pH to optimize yields and minimize by-products. The use of solvents such as dimethylformamide or acetonitrile is common in these synthetic processes .
The molecular structure of [(5-Nitro-2-furoyl)amino]acetic acid can be represented as follows:
Key Structural Features:
The InChI Key for this compound is UOFUMXXXRWUIMT-UHFFFAOYSA-N, which can be utilized for database searches and chemical identification.
[(5-Nitro-2-furoyl)amino]acetic acid can undergo several chemical reactions:
The reduction process typically requires careful control of reaction conditions to avoid over-reduction or degradation of the furan ring. Electrophilic substitution reactions often necessitate specific catalysts to direct the substitution pattern on the furan ring effectively.
The mechanism of action for [(5-Nitro-2-furoyl)amino]acetic acid involves its interaction with biological targets through its functional groups. The nitro group can be reduced to form reactive intermediates that interact with proteins or enzymes, potentially leading to inhibition or modulation of their activity. Additionally, the furan moiety may also engage in non-covalent interactions with biological molecules, influencing their functions .
Relevant data indicates that compounds similar to [(5-Nitro-2-furoyl)amino]acetic acid exhibit significant biological activities, including antimicrobial properties against mycobacterial strains .
[(5-Nitro-2-furoyl)amino]acetic acid has several scientific applications:
The structural optimization of nitrofuranylamides represents a critical pathway for enhancing the pharmacokinetic (PK) properties of anti-infective candidates while maintaining potent antimicrobial activity. [(5-Nitro-2-furoyl)amino]acetic acid derivatives serve as key intermediates in this optimization process, particularly in tuberculosis drug development. Early lead compounds demonstrated significant in vitro potency but suffered from poor metabolic stability, as evidenced by high systemic clearance (35.7 mL/min/kg), short elimination half-life (0.8 hours), and low oral bioavailability (4.6-16%) in rat models. These limitations necessitated strategic molecular modifications to improve drug-like properties [1].
Structural optimization primarily targeted metabolic stability through bioisosteric replacement of labile functional groups and side chain engineering. Comparative studies revealed that introducing sterically hindered substituents adjacent to metabolically vulnerable sites reduced first-pass metabolism. For instance, Lee 878—developed through this approach—exhibited substantially improved metabolic stability over the prototype Lee 562, resulting in enhanced oral bioavailability (27% vs. 16%). The optimization strategy employed pharmacokinetically-guided iterative design, where in vitro metabolic stability data directly informed structural refinements before in vivo evaluation. This approach identified compounds with balanced lipophilicity (cLogP 1.8-2.3) and aqueous solubility (>50 µg/mL), crucial for gastrointestinal absorption [1].
A significant breakthrough emerged from recognizing that excessive lipophilicity compromises bioavailability despite metabolic stability. This was exemplified by Lee 1106, which displayed excellent metabolic stability but poor oral bioavailability (4.6%) due to high cLogP (3.8) and poor aqueous solubility (8.2 µg/mL). Consequently, successful lead optimization requires simultaneous optimization of metabolic stability and biopharmaceutical properties, leading to the establishment of a multi-parameter screening paradigm for nitrofuranylamides [1].
Table 1: Pharmacokinetic Parameters of Optimized Nitrofuranylamides in Rat Models
Compound | Systemic Clearance (mL/min/kg) | Elimination Half-life (hr) | Oral Bioavailability (%) | cLogP |
---|---|---|---|---|
Lee 562 | 35.7 | 0.8 | 16 | 2.1 |
Lee 878 | 12.4 | 2.7 | 27 | 2.3 |
Lee 952 | 29.8 | 1.2 | 16 | 2.5 |
Lee 1106 | 8.9 | 3.5 | 4.6 | 3.8 |
Solid-phase peptide synthesis (SPPS) provides a robust platform for constructing [(5-nitro-2-furoyl)amino]acetic acid conjugates, particularly when integrated into complex peptide architectures. The Fmoc/t-Bu strategy has emerged as the predominant methodology due to its orthogonality and compatibility with acid-labile linkers. This approach enables sequential assembly where the peptide backbone is constructed first using Fmoc-protected amino acids, followed by site-specific conjugation of the nitrofuroyl moiety. Critical to this process is the selection of side-chain protecting groups that withstand multiple synthesis cycles while permitting selective deprotection under mild acidic conditions (20-50% TFA) [4] [2].
The synthesis of arginine-rich conjugates presents unique challenges due to the incompatibility of standard guanidine protecting groups with nucleobase stability. This has been addressed through two innovative approaches: 1) Implementation of di-Fmoc protection for arginine side chains, providing base-labile stability during chain elongation, and 2) Strategic substitution with ornithine followed by post-synthetic guanidylation. Both methods prevent undesired side reactions during the repeated basic conditions (20% piperidine) required for Fmoc deprotection cycles. The nitrofuroyl group is typically introduced as a preformed activated ester (pentafluorophenyl or HATU-activated) at the N-terminus or lysine side chains during the final coupling steps [2] [4].
Acid-sensitive constructs require carefully optimized cleavage cocktails to preserve the nitroheterocyclic integrity. Standard protocols employ TFA-water-triisopropylsilane (95:2.5:2.5) for 2-4 hours at room temperature, achieving simultaneous resin cleavage and side-chain deprotection without nitro group reduction. For conjugates containing acid-labile components, scavenger-enhanced mixtures (e.g., TFA:phenol:thioanisole:EDT, 82.5:5:5:5) prevent carbocation-mediated degradation. Post-cleavage purification leverages reversed-phase HPLC with C18 columns and acetonitrile-water gradients containing 0.1% formic acid, yielding conjugates with >95% purity as confirmed by LC-MS [4].
Table 2: Solid-Phase Synthesis Conditions for Furoyl-Amino Acid Conjugates
Synthetic Challenge | Strategy | Reaction Conditions | Purity Yield |
---|---|---|---|
Arginine-rich sequences | Di-Fmoc protection | 20% piperidine/DMF, 2 × 5 min | 85-92% |
Acid-sensitive constructs | Mild cleavage (TFA:H₂O:TIS 95:2.5:2.5) | RT, 3 hr | >90% |
N-terminal conjugation | HATU-activated furoic acid | 4 eq, DIPEA, DMF, 2 hr | 78-85% |
Disulfide-containing conjugates | Acetamidomethyl protection | I₂ oxidation (0.05M in MeOH) | 70-75% |
Modern synthetic routes to [(5-nitro-2-furoyl)amino]acetic acid derivatives emphasize atom economy and waste reduction while eliminating hazardous reagents. Traditional methods suffered from lengthy sequences (5-6 steps), toxic solvents (pyridine, DMF), and poor yields (20-40%). Contemporary green methodologies address these limitations through solvent-free condensation and catalytic processes that significantly improve environmental metrics [5].
A breakthrough green synthesis employs one-pot multicomponent reactions integrating 5-nitrofuran propenal, hydrazine hydrate, urea, and ethyl chloroacetate under solvent-less conditions. This cascade process combines semicarbazone formation, acidification, and cyclocondensation in a single reactor, achieving 87% yield—a 42% improvement over stepwise approaches—while reducing E-factor (kg waste/kg product) from 18.7 to 3.2. The reaction proceeds efficiently at 80-85°C for 4-6 hours without metal catalysts, generating only water and ethanol as by-products. This method eliminates traditional hazardous solvents like dichloromethane and pyridine, reducing the Process Mass Intensity (PMI) by 65% compared to classical routes [5].
Energy-efficient activation techniques further enhance sustainability profiles. Microwave-assisted synthesis (100W, 100°C) reduces reaction times for nitrofuroyl amidation from 12 hours to 25 minutes, decreasing energy consumption by 85%. Flow chemistry implementations achieve near-zero solvent usage through immobilized enzyme catalysis (lipase B) for ester-amide interchange, enabling 15 consecutive reaction cycles without catalyst decay. These approaches align with industrial circularity principles by enabling solvent recycling (99.5% recovery via nanofiltration) and converting nitration waste streams into fertilizer precursors through neutralization with agricultural lime [5] [3].
Table 3: Environmental Metrics Comparison for Nitrofuran Synthesis
Synthetic Method | Reaction Steps | Yield (%) | PMI | E-Factor | Hazardous Solvents |
---|---|---|---|---|---|
Classical stepwise | 6 | 35-40 | 128 | 18.7 | Pyridine, DCM, DMF |
Solvent-free one-pot | 1 | 87 | 45 | 3.2 | None |
Microwave-assisted | 3 | 92 | 32 | 2.1 | Ethanol (recycled) |
Enzymatic flow | 1 | 88 | 18 | 1.8 | Supercritical CO₂ |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9